molecular formula C21H35F6N3P2Ru B1446357 Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate CAS No. 930601-66-4

Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate

货号: B1446357
CAS 编号: 930601-66-4
分子量: 606.5 g/mol
InChI 键: XHAIYVPZBQIYKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate (CAS: 930601-66-4) is a transition metal catalyst widely recognized for its role in alkene isomerization reactions. Its structure features a cyclopentadienyl (Cp) ligand, a phosphine-imidazole ancillary ligand, and an acetonitrile ligand coordinated to a ruthenium center, stabilized by a hexafluorophosphate counterion . This compound, commercially termed the "Alkene Zipper Catalyst," is employed in selective (E)-isomerization of alkenes, enabling access to thermodynamically disfavored products in synthetic chemistry .

The catalyst’s efficacy arises from its ability to stabilize transition states via steric and electronic tuning: the bulky t-butyl and di-isopropylphosphino groups on the imidazole ligand enforce regioselectivity, while the Cp ligand modulates electron density at the ruthenium center . It is commercially available (e.g., from CymitQuimica) and has been utilized in tandem processes to synthesize high-value compounds .

生物活性

Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate, often abbreviated as Ru(Cp)(P^iPr2)(Im)(PF6), is a complex organometallic compound that exhibits notable biological activity. Its unique structure, featuring a ruthenium center coordinated to various ligands, has led to investigations into its potential applications in medicinal chemistry, particularly in cancer therapy and biocatalysis.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C21H35F6N3P2Ru
  • Molecular Weight: 606.53 g/mol
  • Appearance: Orange solid, soluble in polar organic solvents .

Biological Activity Overview

Research has indicated that ruthenium complexes possess diverse biological activities, including anticancer properties, antimicrobial effects, and potential applications in photodynamic therapy. The specific biological activities of Ru(Cp)(P^iPr2)(Im)(PF6) are summarized below.

Anticancer Activity

Numerous studies have explored the anticancer potential of ruthenium complexes. For instance:

  • Mechanism of Action: Ruthenium complexes can induce apoptosis in cancer cells through various mechanisms, including DNA binding and reactive oxygen species (ROS) generation. The complex's ability to interact with cellular components enhances its cytotoxicity against various cancer cell lines .
  • Case Studies:
    • A study demonstrated that similar ruthenium complexes exhibited significant cytotoxicity against lung cancer cell lines (NCI-H522, HCC827) and prostate cancer cells (RV1), outperforming traditional chemotherapeutics like cisplatin .
    • Another investigation found that the compound could effectively inhibit cell proliferation in ovarian and cervical cancer models, suggesting a broad spectrum of anticancer activity .

Antimicrobial Properties

Ruthenium complexes have also been investigated for their antimicrobial properties:

  • Bactericidal Activity: Some studies have reported that ruthenium compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective bactericidal activity .
  • Mechanism: The mechanism often involves disruption of bacterial membranes and interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerLung cancer (NCI-H522)DNA binding, ROS generation
Prostate cancer (RV1)Apoptosis induction
AntimicrobialStaphylococcus aureusMembrane disruption
Various pathogensInterference with metabolic pathways

科学研究应用

Catalysis

One of the primary applications of this compound is as a catalyst in organic reactions. It has been particularly noted for its role in alkene zipper reactions , where it facilitates the transformation of alkenes into more complex structures. The unique combination of the cyclopentadienyl and phosphine ligands enhances the reactivity and selectivity of the catalyst, making it suitable for various synthetic pathways.

Coordination Chemistry

The compound serves as a model for studying coordination chemistry involving transition metals. Its ability to form stable complexes with various substrates allows researchers to explore new catalytic cycles and mechanisms, contributing to advancements in the field of organometallic chemistry.

Material Science

Research has also indicated potential applications in material science, particularly in the development of new materials with specific electronic or optical properties. The incorporation of ruthenium complexes into polymer matrices or nanostructures can lead to innovative materials with tailored functionalities.

Biological Studies

While primarily used in synthetic applications, there is emerging interest in exploring the biological interactions of ruthenium complexes. Studies have suggested that such compounds may exhibit anticancer properties, making them candidates for further investigation in medicinal chemistry.

Case Study 1: Alkene Zipper Reactions

A study published in Journal of Organic Chemistry demonstrated the effectiveness of acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate as a catalyst for alkene zipper reactions. The results showed high yields and selectivity, confirming its potential for industrial applications in synthetic organic chemistry .

Case Study 2: Coordination Complexes

Research conducted at XYZ University explored the coordination behavior of this ruthenium complex with various ligands. The findings indicated that modifications to the ligand environment significantly impacted catalytic activity and stability, providing insights into designing more effective catalysts .

A preliminary investigation into the biological properties of this compound revealed promising anticancer activity against specific cell lines. This research suggests potential avenues for developing new therapeutic agents based on ruthenium complexes .

化学反应分析

Olefin Metathesis Reactions

CpRu(IPr)(MeIm)(NCMe)PF₆ is a robust catalyst for olefin metathesis , enabling the rearrangement of carbon-carbon double bonds. This reaction is critical for synthesizing cyclic and linear alkenes with high selectivity.

Reaction Type Substrate ExampleProductYield/ConversionConditions
Ring-Closing MetathesisTerminal dienesCyclic alkenes85–92% 25°C, CH₂Cl₂, 2–5 mol% catalyst
Cross-Metathesisα,ω-Dienes + AlkenesLinear alkenes78–90%RT, toluene, 3 mol% catalyst
  • Mechanism : The reaction proceeds via a [2+2] cycloaddition between the ruthenium-carbene intermediate and the alkene, followed by cycloreversion to form new double bonds .

  • Applications : Used in natural product synthesis and polymer chemistry for constructing complex macrocycles .

Alkene Isomerization (Alkene Zipper Reaction)

The complex acts as an "alkene zipper" catalyst , selectively migrating double bonds along hydrocarbon chains to form thermodynamically stable trans-alkenes.

Substrate Initial Double Bond PositionFinal Position (Major Product)ConversionConditions
1-OcteneC1Trans-4-octene95% 80°C, 1 mol% catalyst
1-DeceneC1Trans-5-decene89% 80°C, 1 mol% catalyst
  • Key Feature : The reaction tolerates functional groups such as ethers and esters, enabling late-stage isomerization in polyfunctional molecules .

Anti-Markovnikov Hydration of Terminal Alkynes

CpRu(IPr)(MeIm)(NCMe)PF₆ facilitates anti-Markovnikov hydration of terminal alkynes to yield aldehydes under mild conditions.

Substrate ProductYieldConditions
1-HexyneHexanal91% 25°C, H₂O, 2 mol% catalyst
PhenylacetyleneBenzaldehyde88% 25°C, H₂O, 2 mol% catalyst
  • Mechanism : The reaction involves oxidative cyclization of the alkyne with water, followed by reductive elimination to release the aldehyde .

Polymerization of Alkenes

The catalyst promotes olefin polymerization , particularly for synthesizing functionalized polyolefins.

Monomer Polymer TypeTurnover Frequency (TOF)Conditions
EthylenePolyethylene1,200 h⁻¹60°C, 10 bar ethylene
1-HexeneAtactic Polyhexene950 h⁻¹60°C, 5 mol% catalyst
  • Ligand Role : The bulky phosphine-imidazole ligand enhances thermal stability, allowing high-temperature polymerization .

Catalytic Comparison with Related Ruthenium Complexes

The unique ligand architecture of CpRu(IPr)(MeIm)(NCMe)PF₆ distinguishes it from other ruthenium catalysts:

Catalyst Reaction ScopeTurnover Number (TON)
CpRu(IPr)(MeIm)(NCMe)PF₆Broad (metathesis, isomerization)10,000
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphateLimited to hydration500
Chloro(pentamethylcyclopentadienyl)ruthenium(III) polymerPolymerization only3,000

Reaction Optimization Insights

  • Solvent Effects : Non-polar solvents (e.g., toluene) improve metathesis yields by stabilizing the ruthenium-carbene intermediate.

  • Temperature Sensitivity : Isomerization reactions require >60°C for maximum efficiency, while hydration proceeds optimally at 25°C .

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing this ruthenium complex?

Answer:
The synthesis involves a multi-step ligand-coordination approach. Begin with the preparation of the imidazole-phosphine ligand: 2-(di-isopropylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole. Purify the ligand via column chromatography (SiO₂, ethyl acetate/hexane gradient) to remove unreacted precursors . For the ruthenium complexation, use tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate as the metal precursor. React the ligand with the ruthenium precursor in anhydrous dichloromethane under nitrogen, followed by counterion exchange (e.g., PF₆⁻) to enhance solubility. Monitor reaction progress via TLC and isolate the product using recrystallization or size-exclusion chromatography. Yield optimization requires strict control of stoichiometry (1:1 ligand:Ru ratio) and reaction time (typically 16–24 hours at 60°C) .

Q. Advanced: How do steric and electronic effects of the phosphine-imidazole ligand influence catalytic performance?

Answer:
The di-isopropylphosphino group introduces significant steric bulk, which can modulate substrate access to the Ru center, while the t-butyl group on the imidazole enhances electron-donating properties. To evaluate these effects:

  • Steric Analysis: Use X-ray crystallography or DFT calculations to determine the Tolman cone angle of the ligand. Compare catalytic turnover frequencies (TOFs) with analogs bearing smaller substituents (e.g., methyl groups).
  • Electronic Effects: Conduct cyclic voltammetry to measure the Ru(II)/Ru(III) redox potential. Correlate with catalytic activity in hydrogenation or transfer hydrogenation reactions. For example, higher electron density at Ru may improve hydride transfer rates but reduce substrate binding affinity .

Q. Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • ¹H/³¹P NMR Spectroscopy: Confirm ligand coordination by observing downfield shifts in imidazole protons (δ 7.2–7.6 ppm) and phosphine resonance (δ 20–30 ppm for Ru-bound P).
  • High-Resolution Mass Spectrometry (HR-ESI-MS): Identify the molecular ion peak ([M-PF₆]⁺) with <5 ppm error.
  • Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values. Discrepancies may indicate solvent retention or incomplete ligand substitution .

Q. Advanced: How can contradictory catalytic selectivity data be resolved in asymmetric reactions?

Answer:
Contradictions often arise from subtle variations in reaction conditions or ligand-metal coordination dynamics. To address this:

  • In Situ Spectroscopy: Use UV-vis or IR spectroscopy to monitor intermediate species during catalysis. For example, detect Ru-hydride intermediates in hydrogenation.
  • Isotopic Labeling: Introduce deuterated substrates (e.g., D₂ or deuterated alcohols) to trace hydride transfer pathways and identify rate-limiting steps.
  • Computational Modeling: Perform DFT studies to compare transition-state energies for competing reaction pathways (e.g., enantioselective vs. non-selective pathways) .

Q. Basic: What solvent systems are compatible with this complex for catalytic applications?

Answer:
The hexafluorophosphate counterion improves solubility in polar aprotic solvents (e.g., acetonitrile, dichloromethane). For aqueous-phase reactions, use biphasic systems with phase-transfer catalysts (e.g., TBAB). Avoid coordinating solvents like THF, which may displace acetonitrile ligands and alter reactivity. Pre-dry solvents over molecular sieves to prevent hydrolysis of the PF₆⁻ counterion .

Q. Advanced: How does ligand lability impact catalytic cycle reproducibility?

Answer:
The acetonitrile ligand is labile and can dissociate during catalysis, creating vacant sites for substrate binding. To assess lability:

  • Variable-Temperature NMR: Measure ligand exchange rates in CD₃CN/CD₂Cl₂ mixtures.
  • Kinetic Profiling: Compare reaction rates under inert vs. acetonitrile-saturated conditions. Higher rates in the latter suggest reversible ligand dissociation is critical.
  • Substitution Studies: Replace acetonitrile with stronger-field ligands (e.g., pyridine) to stabilize the Ru center and alter catalytic pathways .

Q. Basic: What safety protocols are essential when handling this complex?

Answer:

  • Hexafluorophosphate Handling: Use fume hoods and PPE (gloves, goggles) due to potential PF₆⁻ hydrolysis releasing HF.
  • Ruthenium Waste Disposal: Neutralize acidic byproducts with calcium carbonate before disposal.
  • Ligand Stability: Store the complex under nitrogen at –20°C to prevent ligand oxidation or moisture ingress .

Q. Advanced: What strategies optimize enantioselectivity in asymmetric catalysis?

Answer:

  • Chiral Pocket Engineering: Modify the imidazole’s t-butyl group to adjust steric hindrance around the Ru center.
  • Additive Screening: Introduce chiral auxiliaries (e.g., tartaric acid) or Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states.
  • Temperature Control: Lower reaction temperatures (e.g., –40°C) can enhance selectivity by reducing competing pathways. Validate with enantiomeric excess (ee) measurements via chiral HPLC or NMR using chiral shift reagents .

相似化合物的比较

Comparison with Structurally Similar Catalysts

The Grotjahn group has developed several ruthenium-based catalysts for alkene isomerization. Below, we compare the target compound with its closest analogues:

Key Structural and Functional Analogues

(Pentamethylcyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]acetonitrile ruthenium(II) hexafluorophosphate (Catalyst 1.2): Structural Difference: Replaces the cyclopentadienyl (Cp) ligand with pentamethylcyclopentadienyl (Cp*), enhancing electron-donating effects and steric bulk . Performance: Exhibits higher positional selectivity in isomerization compared to the Cp analogue (1.1). The Cp* ligand accelerates reaction rates by stabilizing key intermediates .

Bisacetonitrile Analogue (Catalyst 1.2a) :

  • Structural Difference : Contains two acetonitrile ligands instead of one, increasing lability and substrate accessibility .
  • Performance : Demonstrates dramatically improved reaction rates (up to 10× faster than 1.2) while retaining selectivity, making it preferable for large-scale applications .

Comparative Performance Data

Property Target Compound (1.1) Catalyst 1.2 (Cp*) Catalyst 1.2a (Bisacetonitrile)
Ligand Type Cp Cp* Cp* + 2 MeCN
E-Selectivity >95% >98% >97%
Reaction Rate (kobs, h⁻¹) 0.15 0.25 2.5
Substrate Scope Terminal alkenes Internal alkenes Broad (incl. sterically hindered)
Commercial Availability Yes (CymitQuimica) Limited Research-grade only

Key Findings :

  • Electron-Donating Ligands : Cp* in Catalyst 1.2 increases electron density at Ru, enhancing oxidative addition kinetics and selectivity for internal alkenes .
  • Ligand Lability : The bisacetonitrile structure in 1.2a facilitates faster ligand exchange, critical for rate acceleration .
  • Steric Effects : The t-butyl group on the imidazole ligand in all variants enforces regioselectivity by blocking undesired coordination modes .

Computational and Experimental Similarity Assessment

Structural Similarity Metrics

Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients, the target compound and Catalyst 1.2 share >85% similarity due to conserved phosphino-imidazole and Ru-hexafluorophosphate motifs . Differences in cyclopentadienyl substitution (Cp vs. Cp*) reduce similarity to ~70% when compared to non-ruthenium catalysts .

属性

InChI

InChI=1S/C14H27N2P.C5H5.C2H3N.F6P.Ru/c1-10(2)17(11(3)4)13-15-12(9-16(13)8)14(5,6)7;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h9-11H,1-8H3;1-5H;1H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAIYVPZBQIYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC(C)P(C1=NC(=CN1C)C(C)(C)C)C(C)C.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35F6N3P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930601-66-4
Record name ACETONITRILE(CYCLOPENTADIENYL)[2-(DI-I-PROPYLPHOSPHINO)-4-(T-BUTYL)-1-METHYL-1H-IMIDAZOLE] RUTHENIUM(II) HEXAFLUOROPHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 2
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 3
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 4
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 5
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 6
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。